REACTION_CXSMILES
|
[C:1](=O)([O-])[O-].[Cs+].[Cs+].[CH3:7][CH2:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)=[O:10].[CH3:18][O:19][CH2:20]Br.O>CN(C)C=O>[CH3:18][O:19][CH2:20][CH2:1][O:17][C:14]1[CH:13]=[CH:12][C:11]([C:9](=[O:10])[CH2:8][CH3:7])=[CH:16][CH:15]=1 |f:0.1.2|
|
Name
|
Cesium carbonate
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CCC(=O)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
COCBr
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted 3× with dichloromethane
|
Type
|
WASH
|
Details
|
The combined extracts were washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving 3.4 g of pale yellow apparently crystalline solid
|
Name
|
|
Type
|
|
Smiles
|
COCCOC1=CC=C(C=C1)C(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |